
(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a cyclohexylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Cyclohexylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction to attach the cyclohexyl group to the phenyl ring.
Final Assembly: The final step involves the condensation of the thiazole derivative with the chlorophenyl and cyclohexylphenyl groups under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)-N-[4-(4-cyclohexylphenyl)-3-methyl-1,3-thiazol-2(3H)-yliden]amine
- N-(4-chlorophenyl)-N-[4-(4-cyclohexylphenyl)-3-ethyl-1,3-oxazol-2(3H)-yliden]amine
Uniqueness
(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific combination of functional groups and its thiazole ring structure
Eigenschaften
Molekularformel |
C23H25ClN2S |
|---|---|
Molekulargewicht |
397g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-(4-cyclohexylphenyl)-3-ethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H25ClN2S/c1-2-26-22(16-27-23(26)25-21-14-12-20(24)13-15-21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-17H,2-7H2,1H3 |
InChI-Schlüssel |
WBJQPTIWBPRGQK-UHFFFAOYSA-N |
SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4CCCCC4 |
Kanonische SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide](/img/structure/B389024.png)
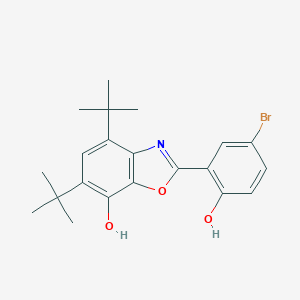
![2-BROMO-N-[4'-(2-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B389027.png)
![2-(4-chlorophenoxy)-N'-[4-(diethylamino)benzylidene]propanohydrazide](/img/structure/B389028.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B389029.png)
![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)


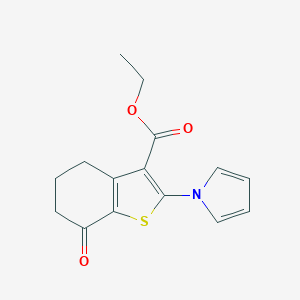
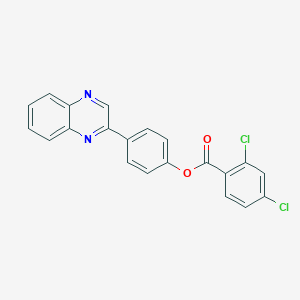
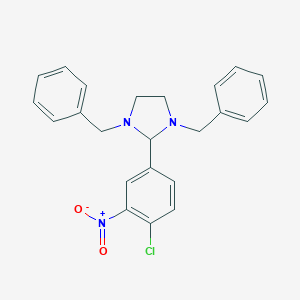
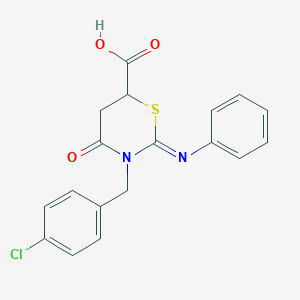
![3-{[(2-Chloro-2-propenyl)oxy]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B389045.png)

